
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate typically involves the reaction of 5-chloroindole with ethyl methanesulfonate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反応の分析
Types of Reactions
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated indole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
科学的研究の応用
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro group and methanesulfonate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(5-Methoxy-1H-indol-3-yl)ethyl methanesulfonate
- 2-(5-Fluoro-1H-indol-3-yl)ethyl methanesulfonate
- 2-(5-Bromo-1H-indol-3-yl)ethyl methanesulfonate
Uniqueness
2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methanesulfonate group can serve as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
特性
分子式 |
C11H12ClNO3S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC名 |
2-(5-chloro-1H-indol-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(14,15)16-5-4-8-7-13-11-3-2-9(12)6-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
InChIキー |
BEJJZIJHEGHFPR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCC1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


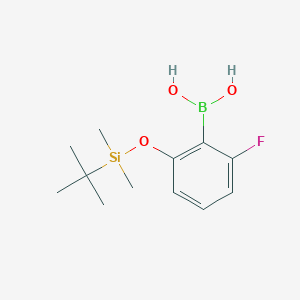
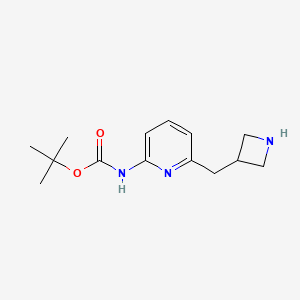


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)

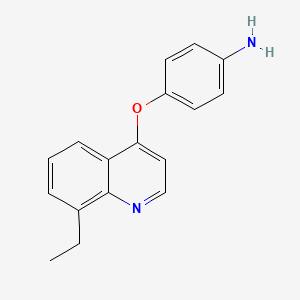
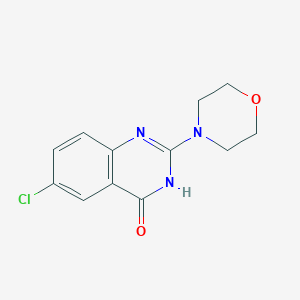

![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)

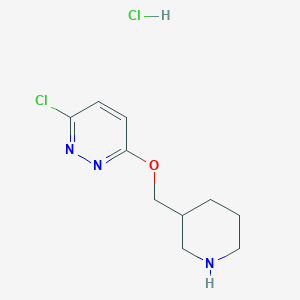
![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

